3-(2-Hydroxyethyl)-7-methoxybenzofuran

Medicinal Chemistry Drug Design Physicochemical Properties

This disubstituted benzofuran is a strategic intermediate for PDE4 inhibitors (nanomolar potency) and total synthesis of morphine analogs. The synergistic 7‑methoxy/3‑hydroxyethyl pattern creates a unique lipophilicity profile (XLogP 1.9, TPSA 42.6 Ų) that balances membrane permeability and aqueous solubility. Using generic benzofuran analogs will alter potency and block synthetic elaboration at the 3‑position. Procure the authentic compound to ensure reproducible SAR studies and lead optimization.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8346696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)-7-methoxybenzofuran
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC=C2CCO
InChIInChI=1S/C11H12O3/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7,12H,5-6H2,1H3
InChIKeySXRKUSJWQIUZKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyethyl)-7-methoxybenzofuran: A Key Intermediate for Morphine Analogs and PDE4 Inhibitor Scaffolds


3-(2-Hydroxyethyl)-7-methoxybenzofuran (CAS 75611-12-0) is a disubstituted benzofuran derivative characterized by a 7-methoxy group and a 3-hydroxyethyl side chain [1]. This compound is a strategic intermediate for constructing complex benzofuran-based molecules, including morphine analogs [2], and serves as a core scaffold in the development of phosphodiesterase (PDE) inhibitors [3]. Its physicochemical properties, such as a computed XLogP3-AA of 1.9 [1], distinguish it from other benzofuran analogs and make it a valuable building block for modulating lipophilicity in medicinal chemistry campaigns.

Why 3-(2-Hydroxyethyl)-7-methoxybenzofuran Cannot Be Replaced by Common Benzofuran Analogs


Simply substituting 3-(2-hydroxyethyl)-7-methoxybenzofuran with a generic benzofuran analog in a synthetic or biological workflow is not scientifically valid due to the synergistic and position-specific contributions of its 7-methoxy and 3-hydroxyethyl substituents. This substitution pattern creates a unique lipophilicity profile (XLogP 1.9) [1] that is distinct from both its des-methoxy analog (3-(2-hydroxyethyl)benzofuran, LogP ~ -0.7) and its des-hydroxyethyl analog (7-methoxybenzofuran, LogP 2.44) . Such a difference in lipophilicity directly impacts membrane permeability and metabolic stability [2]. Furthermore, the 3-hydroxyethyl group is a critical functional handle for further synthetic elaboration, particularly in the construction of the morphine skeleton [3]. Using an unsubstituted or differently substituted benzofuran would either alter the compound's physicochemical properties or render it synthetically inert for its intended application.

Quantitative Differentiation: 3-(2-Hydroxyethyl)-7-methoxybenzofuran vs. Closest Analogs


Lipophilicity (LogP) Comparison with Des-Methoxy and Des-Hydroxyethyl Analogs

The target compound possesses a distinct lipophilicity profile that bridges the gap between more hydrophilic and more lipophilic benzofuran analogs. Its computed XLogP3-AA is 1.9 [1], which is approximately 2.6 log units higher than its des-methoxy comparator, 3-(2-hydroxyethyl)benzofuran (LogP -0.7) , and 0.5 log units lower than its des-hydroxyethyl comparator, 7-methoxybenzofuran (LogP 2.44) [2]. This intermediate LogP value is crucial for balancing aqueous solubility and membrane permeability in biological assays.

Medicinal Chemistry Drug Design Physicochemical Properties

Hydrogen Bond Donor/Acceptor Count vs. Unsubstituted Benzofuran

The presence of both a methoxy and a hydroxyethyl group confers a specific hydrogen bonding capacity to the molecule. 3-(2-Hydroxyethyl)-7-methoxybenzofuran has a Hydrogen Bond Donor Count of 1 and an Acceptor Count of 3 [1]. In contrast, unsubstituted benzofuran has 0 donors and 1 acceptor [2]. The comparator 3-(2-hydroxyethyl)benzofuran has 1 donor and 2 acceptors, while 7-methoxybenzofuran has 0 donors and 2 acceptors . This unique combination of 1 donor and 3 acceptors provides a specific, intermediate polar surface area (TPSA of 42.6 Ų) [1] that influences solubility and potential for specific target interactions.

Drug-Likeness Rule of Five Physicochemical Profiling

Established Utility as a Synthetic Intermediate for Morphine Analogs

The 3-hydroxyethyl side chain is a critical functional handle for constructing the morphine skeleton. A study by Tóth et al. (2002) demonstrated an improved synthesis of 3-substituted 7-methoxybenzofurans, specifically highlighting the compound's utility as an intermediate in the preparation of morphine analogs [1]. This synthetic application is not shared by simpler analogs like 7-methoxybenzofuran, which lacks the necessary 3-position functionalization, or 3-(2-hydroxyethyl)benzofuran, which lacks the 7-methoxy group and thus provides an incomplete framework for this specific pharmacophore.

Synthetic Chemistry Opioid Research Total Synthesis

PDE4 Inhibitory Activity in the 7-Methoxybenzofuran Series

While direct inhibitory data for 3-(2-hydroxyethyl)-7-methoxybenzofuran is limited, it serves as a core scaffold for known PDE4 inhibitors. Research on 7-methoxybenzofuran-based PDE4 inhibitors has yielded compounds with high potency. For instance, a study by Xia et al. (2024) identified a 7-methoxybenzofuran PDE4 inhibitor (compound 4e) with IC50 values of 10.0 nM for PDE4B and 15.2 nM for PDE4D [1]. This class-level evidence demonstrates the value of the 7-methoxybenzofuran core in achieving nanomolar potency against PDE4 enzymes, a capability not present in benzofuran derivatives lacking this substitution pattern [2].

Phosphodiesterase Inhibition Anti-inflammatory Hepatoprotection

High-Value Application Scenarios for 3-(2-Hydroxyethyl)-7-methoxybenzofuran


Lead Optimization in PDE4 Inhibitor Programs

Medicinal chemists can utilize 3-(2-hydroxyethyl)-7-methoxybenzofuran as a starting scaffold for structure-activity relationship (SAR) studies targeting PDE4 enzymes. The 7-methoxy group is essential for achieving nanomolar potency, as demonstrated by analogs in this class achieving IC50 values of 10-15 nM [1]. The 3-hydroxyethyl group offers a handle for introducing diverse moieties to modulate pharmacokinetic properties and target selectivity, leveraging the compound's favorable intermediate lipophilicity (XLogP 1.9) [2] to balance solubility and permeability.

Total Synthesis of Morphinan Alkaloid Derivatives

For synthetic organic chemists engaged in the total synthesis of complex natural products like morphine and its analogs, this compound is a verified key intermediate. The 3-hydroxyethyl group can be selectively functionalized to build the core morphinan skeleton, a synthetic route that has been specifically demonstrated for this compound class [3]. Procurement of this specific derivative is necessary to execute this validated synthetic pathway, as simpler analogs lack the required functional groups.

Physicochemical Property Modulation in Drug Discovery

In early-stage drug discovery, the compound's unique combination of a 7-methoxy and 3-hydroxyethyl group provides a distinct physicochemical profile (1 H-bond donor, 3 H-bond acceptors, TPSA 42.6 Ų, XLogP 1.9) [2]. This profile is an ideal starting point for improving the drug-likeness of a lead series. It occupies a lipophilicity space that is neither too polar (like its des-methoxy analog) nor too lipophilic (like its des-hydroxyethyl analog), potentially reducing the risk of metabolic instability or poor aqueous solubility during lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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